molecular formula C18H14O3 B12844736 rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol CAS No. 63493-01-6

rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol

Cat. No.: B12844736
CAS No.: 63493-01-6
M. Wt: 278.3 g/mol
InChI Key: JNQSJMYLVFOQBK-VSZNYVQBSA-N
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Description

rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol (CAS: 114451-07-9) is a polycyclic compound featuring a fused benzacephenanthryleno-oxirene core with diol and epoxide functionalities. Its structure combines a tetrapheno-fused aromatic system with a strained oxirene (epoxide) ring and vicinal diol groups at positions 2 and 2. The stereochemistry (1aR,2S,3R,11cS) is critical to its reactivity and biological interactions, as confirmed by asymmetric synthesis studies using chiral catalysts .

Key physicochemical properties include high polarity (PSA: ~49.69 Ų) and moderate lipophilicity (LogP: ~3.5), typical of epoxide-diol systems. Its thermal stability is evidenced by a boiling point of ~481°C and a melting point of 164°C (dec.) .

Properties

CAS No.

63493-01-6

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C18H14O3/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1

InChI Key

JNQSJMYLVFOQBK-VSZNYVQBSA-N

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5C(O5)C(C4O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol typically involves multi-step organic synthesis. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the oxirene ring. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions

rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce diols.

Scientific Research Applications

rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxirene-Diol Derivatives

Compound Name CAS Number Core Structure Functional Groups Stereochemistry
rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol 114451-07-9 Benzacephenanthryleno-oxirene Diol, epoxide 1aR,2S,3R,11cS
rel-(1aR,2R,3S,9cS)-1a,2,3,9c-Tetrahydrophenanthro[3,4-b]oxirene-2,3-diol 67737-62-6 Phenanthro-oxirene Diol, epoxide 1aR,2R,3S,9cS
(1aS,7bR)-1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene 58800-12-7 Naphtho-oxirene Epoxide 1aS,7bR
1,2-Acenaphthylenediol,1,2-dihydro-, (1R,2R)-rel- 2963-87-3 Acenaphthene Diol 1R,2R

Key Differences :

  • Aromatic System: The target compound’s benzacephenanthryleno core distinguishes it from simpler naphtho- or phenanthro-oxirenes .
  • Functional Groups : Unlike 1,2-Acenaphthylenediol (lacking an epoxide), the oxirene ring in the target compound introduces strain and electrophilic reactivity .

Table 2: Catalytic Systems and Stereochemical Outcomes

Compound Catalyst System Diastereoselectivity Enantioselectivity (% ee) Yield (%)
rel-(1S,2S,3R)-Diastereomer (Target Compound) L-PrPr2/Mg(OTf)2 Intramolecular trapping of aza-ortho-xylylene intermediate 72–99% 50–99%
rel-(1R,2S,3R)-Diastereomer (Target Compound) L-RaPr2/Sc(OTf)3 Direct SN2 substitution pathway 72–99% 50–99%
rel-(1R,2R,3S,9cS)-Phenanthro-oxirene-diol Not reported Likely similar asymmetric catalysis N/A N/A

Key Insights :

  • Catalyst Dependency : The L-PrPr2/Mg(OTf)2 system favors the (1S,2S,3R) diastereomer via chiral aza-ortho-xylylene intermediates, while Sc(OTf)3 promotes (1R,2S,3R) via SN2 pathways .
  • Substituent Effects : For the target compound, halo-substituents at C4/C5 enhance enantioselectivity compared to C6-substituted analogues (e.g., 99% ee for 3-chlorooxindoles at C4/C5 vs. lower ee at C6) .

Table 3: Property Comparison

Property Target Compound Phenanthro-oxirene-diol Oxyresveratrol
LogP 3.51 3.5 2.8
PSA (Ų) 49.69 49.69 101.3
Boiling Point (°C) 481 ± 45 481 ± 45 Decomposes
Applications Asymmetric synthesis, chiral intermediates Toxicological studies (DTXSID20222404) Pharmacological research

Key Observations :

  • Polarity : The target compound’s PSA is lower than oxyresveratrol’s due to fewer hydroxyl groups, affecting solubility and membrane permeability .
  • Thermal Stability : High boiling points (~481°C) are consistent across oxirene-diols, reflecting strong intermolecular interactions .

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